Cyclo(L-leucyl-L-tryptophyl)
Cyclo(L-leucyl-L-tryptophyl)
Cyclo(L-Leu-L-Trp) is a diketopiperazine metabolite originally isolated from Penicillium. It is active against various bacteria (MICs = 125-1000 µg/ml) and fungi (MICs = 8-64 µg/ml), and it inhibits the production rate of hydroxy radicals in an electron spin resonance (ESR) spectroscopy-based assay (IC50 = 1.8 µM). Cyclo(L-Leu-L-Trp) is a bitter tastant that can rapidly permeate rat taste cell membranes ex vivo when used at a concentration of 1 mM. It also acts as a melatonin receptor agonist in X. laevis melanophores, inhibiting cAMP accumulation when used at a concentration of 20 µM, an effect that is blocked by the melatonin receptor antagonist luzindole.
Brand Name:
Vulcanchem
CAS No.:
15136-34-2
VCID:
VC21003012
InChI:
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
SMILES:
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Molecular Formula:
C17H21N3O2
Molecular Weight:
299.37 g/mol
Cyclo(L-leucyl-L-tryptophyl)
CAS No.: 15136-34-2
Cat. No.: VC21003012
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclo(L-Leu-L-Trp) is a diketopiperazine metabolite originally isolated from Penicillium. It is active against various bacteria (MICs = 125-1000 µg/ml) and fungi (MICs = 8-64 µg/ml), and it inhibits the production rate of hydroxy radicals in an electron spin resonance (ESR) spectroscopy-based assay (IC50 = 1.8 µM). Cyclo(L-Leu-L-Trp) is a bitter tastant that can rapidly permeate rat taste cell membranes ex vivo when used at a concentration of 1 mM. It also acts as a melatonin receptor agonist in X. laevis melanophores, inhibiting cAMP accumulation when used at a concentration of 20 µM, an effect that is blocked by the melatonin receptor antagonist luzindole. |
|---|---|
| CAS No. | 15136-34-2 |
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 |
| Standard InChI Key | BZUNCDPEEKFTCX-GJZGRUSLSA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
| SMILES | CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
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